molecular formula C18H17NO2 B12748542 4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)- CAS No. 83767-06-0

4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)-

Cat. No.: B12748542
CAS No.: 83767-06-0
M. Wt: 279.3 g/mol
InChI Key: BMRRVTAUPJKTBT-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)-: is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzopyran derivative with a dimethylamine and a benzyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for drug development.

Medicine: In medicinal chemistry, 4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)- is explored for its potential therapeutic effects. It may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-methyl-
  • 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-hydroxy-
  • 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-methoxy-

Comparison:

  • 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-methyl- : This compound has a methyl group instead of a phenylmethyl group, which may affect its hydrophobic interactions and overall reactivity.
  • 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-hydroxy- : The presence of a hydroxy group can introduce hydrogen bonding capabilities, potentially altering its biological activity.
  • 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-methoxy- : The methoxy group can influence the compound’s electronic properties and reactivity in chemical reactions.

The uniqueness of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

83767-06-0

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

6-benzyl-2-(dimethylamino)chromen-4-one

InChI

InChI=1S/C18H17NO2/c1-19(2)18-12-16(20)15-11-14(8-9-17(15)21-18)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3

InChI Key

BMRRVTAUPJKTBT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

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